molecular formula C9H9NaO2 B8655833 Benzenepropanoic acid, sodium salt

Benzenepropanoic acid, sodium salt

Cat. No. B8655833
M. Wt: 172.16 g/mol
InChI Key: JMSRUYDEEIOWLF-UHFFFAOYSA-M
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Patent
US05627125

Procedure details

Into a 300 ml nickel autoclave are charged cinnamyl alcohol (50.0 g, 0.37 mo1), sodium hydroxide (34.6 g, 0.43 mol), the catalyst of Example 2 (12.8 g catalyst suspended in 48.6 g water) and water (75 g). The autoclave is sealed and purged with nitrogen. The autoclave is heated under pressure of 1.0×106Pascals to 170° C. After hydrogen evolution ceases, the reaction product filtered and the basic filtrate is extracted with diethylether. The aqueous phase is acidified and extracted with ether. The acid and base extracts are evaporated and analyzed. The reaction yields sodium 3-phenylpropionate (69 mol percent), 3-phenylpropanol (25 mol percent) and sodium benzoate (8 mol percent).
Name
Quantity
75 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
12.8 g
Type
catalyst
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
34.6 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[OH-:11].[Na+:12].[OH2:13]>[Ni]>[C:4]1([CH2:3][CH2:2][C:1]([O-:11])=[O:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Na+:12].[C:4]1([CH2:3][CH2:2][CH2:1][OH:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:3]([O-:13])(=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Na+:12] |f:1.2,5.6,8.9|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
O
Step Two
Name
catalyst
Quantity
12.8 g
Type
catalyst
Smiles
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)O
Name
Quantity
34.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave is sealed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave is heated under pressure of 1.0×106Pascals to 170° C
FILTRATION
Type
FILTRATION
Details
After hydrogen evolution ceases, the reaction product filtered
EXTRACTION
Type
EXTRACTION
Details
the basic filtrate is extracted with diethylether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The acid and base extracts are evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(=O)[O-].[Na+]
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCO
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05627125

Procedure details

Into a 300 ml nickel autoclave are charged cinnamyl alcohol (50.0 g, 0.37 mo1), sodium hydroxide (34.6 g, 0.43 mol), the catalyst of Example 2 (12.8 g catalyst suspended in 48.6 g water) and water (75 g). The autoclave is sealed and purged with nitrogen. The autoclave is heated under pressure of 1.0×106Pascals to 170° C. After hydrogen evolution ceases, the reaction product filtered and the basic filtrate is extracted with diethylether. The aqueous phase is acidified and extracted with ether. The acid and base extracts are evaporated and analyzed. The reaction yields sodium 3-phenylpropionate (69 mol percent), 3-phenylpropanol (25 mol percent) and sodium benzoate (8 mol percent).
Name
Quantity
75 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
12.8 g
Type
catalyst
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
34.6 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[OH-:11].[Na+:12].[OH2:13]>[Ni]>[C:4]1([CH2:3][CH2:2][C:1]([O-:11])=[O:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Na+:12].[C:4]1([CH2:3][CH2:2][CH2:1][OH:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:3]([O-:13])(=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Na+:12] |f:1.2,5.6,8.9|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
O
Step Two
Name
catalyst
Quantity
12.8 g
Type
catalyst
Smiles
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)O
Name
Quantity
34.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave is sealed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave is heated under pressure of 1.0×106Pascals to 170° C
FILTRATION
Type
FILTRATION
Details
After hydrogen evolution ceases, the reaction product filtered
EXTRACTION
Type
EXTRACTION
Details
the basic filtrate is extracted with diethylether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The acid and base extracts are evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(=O)[O-].[Na+]
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCO
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.